BenchChemオンラインストアへようこそ!

(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate

Chiral resolution Enantioselective synthesis Stereochemistry-dependent SAR

This stereochemically defined (S)-methyl propanoate derivative is critical for replicating published SAR trends in quinazoline-2,4-dione programs. The (S)-configuration differentiates it from the (R)-enantiomer and racemate, directly impacting target binding geometry. N3-substitution avoids pharmacophoric shifts seen with N1-isomers (e.g., CAS 82603-70-1). Buyers requiring a validated chiral handle for PARP, aldose reductase, or chitin synthase inhibitor libraries should source this specific intermediate to maintain experimental reproducibility.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 151094-87-0
Cat. No. B2810541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate
CAS151094-87-0
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCC(C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H12N2O4/c1-7(11(16)18-2)14-10(15)8-5-3-4-6-9(8)13-12(14)17/h3-7H,1-2H3,(H,13,17)/t7-/m0/s1
InChIKeyZJWAWEVTTODGEX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate (CAS 151094-87-0): Procurement-Relevant Identity, Class, and Physicochemical Profile


(S)-Methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate (CAS 151094-87-0) is a chiral quinazoline-2,4-dione derivative bearing a (2S)-methyl propanoate side chain at the N3 position [1]. With molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.24 g/mol, this compound belongs to the quinazoline-2,4(1H,3H)-dione class — a privileged scaffold in medicinal chemistry with demonstrated inhibitory activity against aldose reductase, poly(ADP-ribose) polymerase (PARP), chitin synthase, and bacterial DNA gyrase/topoisomerase IV [2][3]. The (S)-configuration at the α-carbon of the propanoate side chain, derived from L-alanine methyl ester, provides a defined chiral handle that differentiates it from its (R)-enantiomer and racemic mixture in asymmetric synthesis applications [1].

Why Generic Substitution Fails for (S)-Methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate: The Critical Role of Enantiomeric and Positional Specificity


Substituting (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate with a generic quinazoline-2,4-dione or a positional isomer introduces uncontrolled variables that undermine experimental reproducibility and structure-activity relationship (SAR) interpretation. The (S)-enantiomer is not interchangeable with the (R)-enantiomer or racemate in asymmetric synthesis or chiral recognition studies, as the stereocenter at the propanoate α-carbon directly influences target binding geometry [1]. Furthermore, the N3-substitution pattern is distinct from N1-substituted positional isomers (e.g., methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate, CAS 82603-70-1), which present different pharmacophoric vectors and hydrogen-bonding networks [2]. The methyl ester functionality introduces differential solubility, metabolic stability, and prodrug characteristics compared to the free carboxylic acid analog [3]. Published SAR studies on the quinazoline-2,4-dione scaffold demonstrate that even minor structural modifications (e.g., acetic acid vs. propanoic acid linker, ester vs. acid) can shift in vitro IC₅₀ values by orders of magnitude (10⁻⁶ to 4×10⁻⁸ M range for aldose reductase inhibition) or abolish in vivo oral activity entirely, as observed in the Malamas et al. series where only specific N-aralkyl substituted 2,4-quinazolinediones retained oral potency while related pyrimidinediones and indazolidinones were inactive [2].

Quantitative Evidence Guide: Verifiable Differentiation Metrics for (S)-Methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate Procurement Decisions


Stereochemical Identity: Defined (S)-Enantiomer vs. Racemate or (R)-Enantiomer

This compound is the single (2S)-enantiomer (IUPAC: methyl (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoate), as confirmed by its InChI Key stereochemical descriptor (/t7-/m0/s1) [1]. The racemic mixture and (R)-enantiomer are distinct chemical entities with separate CAS registrations. In chiral quinazoline-2,4-dione series, enantiomeric configuration at the α-carbon has been shown to influence biological target engagement; for example, in the related phenylalanine-quinazolinedione series, the (S)-configuration is essential for integrin α4β1 antagonism (Carotegrast methyl development) . Without explicit comparative bioactivity data for this specific compound, the known stereochemical requirement in structurally analogous quinazoline-2,4-dione-amino acid conjugates supports selecting the defined (S)-enantiomer for reproducible SAR studies.

Chiral resolution Enantioselective synthesis Stereochemistry-dependent SAR

Methyl Ester vs. Free Carboxylic Acid: Prodrug and Physicochemical Differentiation

The methyl ester functionality of this compound distinguishes it from the free acid analog, (S)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoic acid (CAS not confirmed, but free acid analogs are documented). Methyl esterification eliminates the carboxylic acid hydrogen-bond donor and reduces polarity, typically increasing membrane permeability and metabolic stability while serving as a prodrug moiety that can be hydrolyzed in vivo or in cellular assays [1]. In the quinazoline-2,4-dione aldose reductase inhibitor series, methyl ester analogs demonstrated IC₅₀ values in the 10⁻⁷ to 10⁻⁸ M range against partially purified bovine lens aldose reductase, comparable to the free acid forms, but with altered oral bioavailability profiles [1]. The observed logP shift for a methyl ester vs. carboxylic acid in this scaffold class is estimated at approximately +1.4 to +1.8 units, enhancing passive membrane diffusion.

Prodrug design Ester hydrolysis Lipophilicity modulation

Positional Isomer Differentiation: N3- vs. N1-Substituted Quinazoline-2,4-dione Propanoates

This compound features the propanoate side chain attached at the N3 position of the quinazoline-2,4-dione core. The N1-substituted positional isomer, methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate (CAS 82603-70-1), presents a fundamentally different pharmacophoric orientation . SAR studies on quinazoline-2,4-dione PARP inhibitors have established that substitution at the N3 position versus N1 position can dramatically alter inhibitory potency; for example, N3-substituted analogs in the 8-methylquinazolinone PARP inhibitor series achieved IC₅₀ values of 0.13–0.27 μM, while N1 substitution often reduced or abolished activity [1]. The N3 position is critical for maintaining the hydrogen-bond donor/acceptor network with the catalytic domain of PARP enzymes, as evidenced by co-crystal structures of quinazoline-2,4-diones bound to human PARP1 (PDB: 5KPO) [2].

Positional isomerism Regioselective synthesis Pharmacophoric vector

Scaffold-Class Potency Benchmarking: Quinazoline-2,4-dione vs. Competing Heterocyclic Cores for Aldose Reductase and PARP Inhibition

The quinazoline-2,4-dione core has demonstrated quantifiable advantages over structurally related heterocyclic scaffolds in multiple target classes. In the Malamas et al. (1991) aldose reductase inhibitor study, 2,4-dioxoquinazolineacetic acids achieved in vitro IC₅₀ values of approximately 10⁻⁶ to 4×10⁻⁸ M against partially purified bovine lens aldose reductase, and critically, only the 2,4-quinazolinedione analogs (compounds 10 and 11) retained good oral potency in the 4-day galactosemic rat model, while the corresponding pyrimidinediones (12), dihydroquinazolones (13), and indazolidinones (14, 15) were either inactive or showed only marginal in vivo activity [1]. For PARP inhibition, quinazoline-2,4-diones have demonstrated binding affinity (Kd) as low as 780 nM against PARP1 in displacement assays [2], while structurally optimized quinazoline-2,4-dione derivatives achieve Ki values of 1.3–4 nM in PARP1 enzymatic assays, underscoring the scaffold's capacity for high-affinity target engagement through systematic substitution [3].

Scaffold hopping Privileged structure Polypharmacology

Chiral Building Block Utility: (S)-Configuration as a Defined Intermediate for Diastereoselective Synthesis

The compound's (S)-configuration originates from L-alanine methyl ester, placing it within the chiral pool of amino acid-derived building blocks. This defined stereochemistry enables diastereoselective transformations at the propanoate side chain with predictable stereochemical outcomes. Solid-phase synthesis methodologies for chiral 3-substituted quinazoline-2,4-diones have been established, demonstrating that immobilized amino acid-based urea derivatives undergo racemization-free heterocyclization to yield enantiomerically pure products [1]. In contrast, the free carboxylic acid analog or racemic mixture cannot be used for stereospecific synthesis without additional resolution steps. The compound's supplier (InterBioScreen) specifies a purity of ≥95% for this compound, which is the standard for screening library compounds [2].

Chiral pool synthesis Amino acid-derived building block Solid-phase synthesis

Optimal Application Scenarios for (S)-Methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate Based on Verified Evidence


PARP1/2 Inhibitor Lead Optimization Programs Requiring N3-Chiral Side Chain Diversity

This compound serves as a stereochemically defined intermediate for synthesizing N3-substituted quinazoline-2,4-dione PARP inhibitors. With documented PARP1 binding affinities in the sub-micromolar range for the quinazoline-2,4-dione scaffold (Kd = 780 nM) and optimized derivatives achieving single-digit nanomolar Ki values [1], the (S)-methyl propanoate side chain provides a handle for further derivatization (e.g., amidation, reduction, or hydrolysis) while maintaining stereochemical integrity. The co-crystal structure of a quinazoline-2,4-dione inhibitor bound to the PARP1 catalytic domain (PDB: 5KPO) confirms the N3-substituted scaffold's compatibility with the enzyme's nicotinamide-binding pocket [2].

Aldose Reductase Inhibitor Development Targeting Diabetic Complications

The quinazoline-2,4-dione scaffold has demonstrated in vitro aldose reductase inhibition with IC₅₀ values of 10⁻⁶ to 4×10⁻⁸ M and, uniquely among related heterocycles, oral in vivo efficacy in the galactosemic rat model [3]. The (S)-methyl propanoate side chain of this compound allows SAR exploration at the N3 position, which the Malamas et al. study identified as critical for accessing a secondary hydrophobic pocket in the aldose reductase enzyme [3]. Researchers can use this compound to probe the stereochemical requirements of this hydrophobic pocket.

Chiral Quinazoline-2,4-dione Library Synthesis via Solid-Phase Methodologies

Building on established solid-phase synthesis protocols that enable racemization-free heterocyclization of amino acid-derived urea intermediates [4], this (S)-methyl ester compound can serve as a validated building block for generating stereochemically pure quinazoline-2,4-dione libraries. The methyl ester functionality allows for on-resin or solution-phase diversification through hydrolysis, amidation, or reduction, while the (S)-stereocenter remains intact throughout the synthetic sequence [4].

Chitin Synthase Inhibitor Screening for Antifungal Drug Discovery

The quinazoline-2,4-dione scaffold conjugated with amino acids has shown chitin synthase inhibitory activity with IC₅₀ values of 0.166 mmol/L, comparable to the positive control polyoxin B (IC₅₀ = 0.17 mmol/L) [5]. This compound, as an N3-(S)-alanine methyl ester derivative, represents a direct analog of the published active series and can be used as a starting point for systematic antifungal SAR studies targeting Aspergillus and Candida species [5].

Quote Request

Request a Quote for (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.